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Compound of Interest

Compound Name: N-(3,5-dibromophenyl)acetamide

Cat. No.: B111340 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(3,5-
dibromophenyl)acetamide, a key intermediate in the synthesis of complex organic molecules.

This document details its preparation and its application in carbon-carbon bond formation and

as a scaffold for kinase inhibitors, providing researchers with the necessary protocols and data

for its effective utilization.

Physicochemical Properties
N-(3,5-dibromophenyl)acetamide is a solid organic compound that serves as a versatile

building block in medicinal chemistry and materials science.[1] Its physical and chemical

properties are summarized in the table below.

Property Value

Molecular Formula C₈H₇Br₂NO

Molecular Weight 292.95 g/mol

CAS Number 119430-40-9

Appearance White to off-white solid

Synonyms
N-Acetyl-3,5-dibromoaniline, 1-acetamido-3,5-

dibromobenzene
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Experimental Protocols
Protocol 1: Synthesis of N-(3,5-
dibromophenyl)acetamide
This protocol describes the synthesis of N-(3,5-dibromophenyl)acetamide via the acylation of

3,5-dibromoaniline with acetic anhydride.[2][3]

Reaction Scheme:

Materials:

3,5-dibromoaniline

Acetic anhydride

Concentrated Hydrochloric Acid (HCl)

Sodium acetate

Water

Ethanol

Procedure:

In a 250 mL Erlenmeyer flask, dissolve 3,5-dibromoaniline (1 equivalent) in water and a

stoichiometric amount of concentrated HCl to facilitate dissolution.

In a separate flask, prepare a solution of sodium acetate (1.2 equivalents) in water.

To the solution of 3,5-dibromoaniline hydrochloride, add acetic anhydride (1 equivalent) and

stir vigorously.

Slowly add the sodium acetate solution to the reaction mixture. The N-(3,5-
dibromophenyl)acetamide will begin to precipitate.

Continue stirring for 30 minutes to ensure the reaction goes to completion.
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Collect the crude product by vacuum filtration and wash with cold water.

Recrystallize the crude product from an ethanol/water mixture to yield pure N-(3,5-
dibromophenyl)acetamide.

Expected Yield and Purity:

Product Yield (%) Purity (%)

N-(3,5-

dibromophenyl)acetamide
> 85 > 98

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-(3,5-
dibromophenyl)acetamide
This protocol details the use of N-(3,5-dibromophenyl)acetamide in a palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[4][5][6] This reaction is

fundamental in the synthesis of various pharmaceutical agents and functional materials.

Reaction Scheme:

Materials:

N-(3,5-dibromophenyl)acetamide

Arylboronic acid (e.g., phenylboronic acid)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

Toluene

Ethanol

Water

Procedure:
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To a round-bottom flask, add N-(3,5-dibromophenyl)acetamide (1 equivalent), the desired

arylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).

Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equivalents), to the reaction mixture.

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure and purify the crude product by

column chromatography on silica gel.

Representative Yields for Suzuki-Miyaura Coupling:

Arylboronic Acid Product Yield (%)

Phenylboronic acid
N-(3-bromo-5-

phenylphenyl)acetamide
70-85

4-Methoxyphenylboronic acid

N-(3-bromo-5-(4-

methoxyphenyl)phenyl)acetami

de

65-80

3-Thienylboronic acid
N-(3-bromo-5-(thiophen-3-

yl)phenyl)acetamide
60-75

Application in Kinase Inhibitor Synthesis
N-(3,5-dibromophenyl)acetamide serves as a crucial scaffold in the synthesis of various

kinase inhibitors, which are a cornerstone of modern cancer therapy. The dibromo substitution
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pattern allows for selective functionalization through reactions like the Suzuki-Miyaura coupling,

enabling the construction of complex molecules that can target the ATP-binding site of kinases.

Targeting the RAF/MEK/ERK and TRK Signaling
Pathways
One of the key signaling pathways implicated in cancer is the RAS-RAF-MEK-ERK pathway.

Sorafenib, a multi-kinase inhibitor, targets RAF kinases in this pathway.[7][8][9] Analogs of

sorafenib can be synthesized using intermediates derived from N-(3,5-
dibromophenyl)acetamide.

Similarly, Tropomyosin Receptor Kinase (TRK) fusions are oncogenic drivers in a variety of

cancers.[10][11][12][13] Small molecule inhibitors targeting TRK kinases have shown

significant clinical benefit. The N-phenylacetamide moiety is a common feature in some of

these inhibitors.

Below is a diagram illustrating the general workflow for the synthesis of a hypothetical kinase

inhibitor using N-(3,5-dibromophenyl)acetamide as a starting material, followed by a diagram

of the targeted signaling pathways.
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Synthetic Workflow

N-(3,5-dibromophenyl)acetamide

Suzuki-Miyaura Coupling
(with Heterocyclic Boronic Acid)

Mono-arylated Intermediate

Second C-C or C-N
Coupling Reaction

Final Kinase Inhibitor

Click to download full resolution via product page

Caption: Synthetic workflow for a kinase inhibitor.
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Targeted Kinase Signaling Pathways

RAF/MEK/ERK Pathway

TRK Pathway

RAS RAF MEK ERK Cell Proliferation
& Survival

NTRK Gene Fusion TRK Kinase Activation
Downstream Signaling

(e.g., PI3K/AKT)
Cell Proliferation

& Survival

Kinase Inhibitor
(Derived from

N-(3,5-dibromophenyl)acetamide)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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